2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide
Description
2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide is a complex organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a tetrahydrofuran ring attached to an indoline core through a carbothioamide linkage
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-9-12-5-2-3-7-14(12)17(11)15(19)16-10-13-6-4-8-18-13/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNQKHGKFBEEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the indoline core.
Formation of the Carbothioamide Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indoline or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds or organometallic reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline or tetrahydrofuran derivatives.
Scientific Research Applications
2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Uniqueness
2-methyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-1-carbothioamide is unique due to its indoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structural features allow for unique interactions with molecular targets, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
